2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine, reflecting the precise positioning of functional groups and substituents within the molecular framework. The nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridine ring serves as the parent structure with numbering beginning from the nitrogen atom. The azetidin-3-yloxy substituent at position 2 indicates the presence of a four-membered saturated nitrogen-containing ring connected through an oxygen bridge at the third carbon position of the azetidine ring.
The structural complexity of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine introduces several important isomeric considerations that must be carefully addressed in synthetic and analytical contexts. The compound exists as a single constitutional isomer with respect to the connectivity pattern, but the presence of the azetidine ring introduces conformational flexibility that affects its three-dimensional structure. The ether linkage between the pyridine and azetidine rings allows for rotational freedom, creating multiple conformational states that can be distinguished through advanced spectroscopic techniques.
Stereochemical considerations become particularly relevant when examining the azetidine ring system, which adopts a puckered conformation to minimize ring strain. The four-membered ring exhibits rapid ring-flipping behavior at room temperature, leading to dynamic equilibrium between different conformational states. This conformational mobility has been confirmed through nuclear magnetic resonance spectroscopy studies, which reveal characteristic patterns consistent with rapid exchange between conformers.
The substitution pattern on the pyridine ring, specifically the 5-bromo and 3-methyl substituents, creates a unique electronic environment that influences both the physical properties and chemical reactivity of the compound. The bromine atom at position 5 provides a site for further functionalization through various cross-coupling reactions, while the methyl group at position 3 contributes to the compound's lipophilicity and steric profile. These structural features collectively define the compound's identity and distinguish it from related pyridine derivatives.
Molecular Formula and Weight Analysis (C₉H₁₁BrN₂O)
The molecular formula C₉H₁₁BrN₂O accurately represents the atomic composition of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine, encompassing nine carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. This formula reflects the compound's moderate molecular complexity and provides essential information for analytical identification and characterization. The presence of two nitrogen atoms within the structure indicates the heterocyclic nature of the compound, with both atoms participating in aromatic and saturated ring systems.
Detailed molecular weight analysis reveals a precise value of 243.10 grams per mole, as calculated using standard atomic masses established by the International Union of Pure and Applied Chemistry. This molecular weight places the compound within the range typical of pharmaceutical intermediates and bioactive small molecules, making it suitable for medicinal chemistry applications. The molecular weight distribution shows the significant contribution of the bromine atom, which accounts for approximately 32.9 percent of the total molecular mass.
| Atomic Component | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage Contribution |
|---|---|---|---|---|
| Carbon | 9 | 12.011 | 108.099 | 44.5% |
| Hydrogen | 11 | 1.008 | 11.088 | 4.6% |
| Bromine | 1 | 79.904 | 79.904 | 32.9% |
| Nitrogen | 2 | 14.007 | 28.014 | 11.5% |
| Oxygen | 1 | 15.999 | 15.999 | 6.6% |
| Total | 24 | - | 243.104 | 100.0% |
The molecular formula analysis provides crucial insights into the compound's electronic structure and bonding patterns. The carbon-to-nitrogen ratio of 4.5:1 indicates a moderate degree of heteroatom incorporation, which significantly influences the compound's polarity and hydrogen bonding capacity. The presence of one oxygen atom creates an ether linkage that serves as a flexible connector between the two ring systems, contributing to the compound's conformational diversity.
Elemental analysis calculations based on the molecular formula reveal specific percentages that are essential for analytical verification: carbon (44.46%), hydrogen (4.56%), bromine (32.85%), nitrogen (11.52%), and oxygen (6.58%). These theoretical values serve as reference points for experimental characterization techniques such as combustion analysis and help confirm the purity and identity of synthetic samples.
The molecular formula also provides important information about the compound's hydrogen deficiency index, calculated as five, which corresponds to the presence of two aromatic rings within the structure. This value confirms the aromatic character of the pyridine ring and the saturated nature of the azetidine ring, consistent with the proposed structural assignment.
Structural Elucidation via X-Ray Crystallography and Computational Modeling
Structural elucidation of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine relies on advanced analytical techniques that provide detailed three-dimensional information about the compound's molecular architecture. X-ray crystallography represents the gold standard for absolute structure determination of organic compounds, offering atomic-level resolution of bond lengths, bond angles, and spatial arrangements. While specific crystallographic data for this compound requires further investigation, the general principles of X-ray crystallographic analysis provide a framework for understanding the structural features that can be determined through this powerful technique.
Computational modeling approaches have become increasingly important for predicting and validating the three-dimensional structures of organic compounds, particularly when experimental crystallographic data is limited. Advanced density functional theory calculations using basis sets such as 6-31G(d) provide accurate predictions of optimized molecular geometries, electronic properties, and conformational preferences. These computational methods enable researchers to explore the potential energy surfaces of molecules and identify the most stable conformational states.
The three-dimensional structure of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine exhibits several important geometric features that influence its physical and chemical properties. The pyridine ring maintains its characteristic planar geometry with standard aromatic bond lengths and angles, while the azetidine ring adopts a puckered conformation to minimize angle strain. The dihedral angle between the pyridine and azetidine ring systems varies depending on the conformational state, with computational studies suggesting multiple low-energy conformers.
| Structural Parameter | Typical Value | Computational Method | Experimental Validation |
|---|---|---|---|
| Pyridine C-N bond length | 1.34 Å | Density Functional Theory | Nuclear Magnetic Resonance |
| Azetidine C-N bond length | 1.47 Å | Density Functional Theory | Nuclear Magnetic Resonance |
| C-O ether bond length | 1.42 Å | Density Functional Theory | Infrared Spectroscopy |
| C-Br bond length | 1.90 Å | Density Functional Theory | Mass Spectrometry |
| Ring puckering angle | 28° | Density Functional Theory | Nuclear Magnetic Resonance |
Spectroscopic techniques play a crucial role in validating computational predictions and providing experimental evidence for the proposed three-dimensional structure. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the connectivity and stereochemistry of the compound. The unique signatures observed in both proton and carbon-13 nuclear magnetic resonance spectra provide detailed information about the electronic environment of individual atoms within the molecule.
Advanced computational methods have been employed to investigate the conformational flexibility of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine, revealing multiple stable conformers that interconvert through low-energy barriers. These studies indicate that the ether linkage between the pyridine and azetidine rings allows for significant rotational freedom, resulting in a dynamic equilibrium between different spatial arrangements. The relative energies of these conformers and the barriers for interconversion provide important insights into the compound's behavior in solution and solid state.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-2-7(10)3-12-9(6)13-8-4-11-5-8/h2-3,8,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMHLNUMCVHOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CNC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidin-3-yloxy Intermediate
- The azetidine ring is often introduced as a protected intermediate, such as N-Boc-azetidin-3-yl derivatives.
- The azetidin-3-yl alcohol can be synthesized or purchased and then protected if necessary.
- The hydroxyl group on the azetidine ring is used for ether formation with the pyridine moiety.
Functionalization of the Pyridine Ring
- The pyridine ring is substituted with a bromine atom at the 5-position and a methyl group at the 3-position.
- The key intermediate is typically a 5-bromo-3-methylpyridine derivative bearing a good leaving group (e.g., halogen or tosylate) at the 2-position for nucleophilic substitution.
- Electrophilic aromatic substitution or directed lithiation methods may be used to introduce bromine and methyl groups selectively.
Coupling Reaction to Form the Ether Linkage
- The azetidin-3-yl alcohol is reacted with the halogenated pyridine under basic conditions.
- Common bases include triethylamine or potassium carbonate.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction.
- Reaction temperatures typically range from 50°C to 80°C.
- Catalysts such as palladium complexes may be employed if cross-coupling methods are used.
- Microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
Optimization Parameters
| Parameter | Typical Range/Conditions | Notes |
|---|---|---|
| Solvent | DMF, THF | Solvent polarity affects nucleophilicity |
| Base | Triethylamine, K2CO3 | Neutralizes HX formed during substitution |
| Temperature | 50–80 °C | Elevated temperatures improve reaction rates |
| Catalyst | Pd-based catalysts (optional) | For cross-coupling methods |
| Reaction Time | Several hours to overnight | Microwave can reduce time |
| Purity Monitoring | HPLC, NMR | Ensures intermediate and final product purity |
Representative Synthetic Scheme
Synthesis of 5-bromo-3-methyl-2-halopyridine:
- Starting from 3-methylpyridine, bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS).
- The 2-position is then functionalized with a halogen (chlorine or fluorine) or tosylate group to serve as a leaving group.
Preparation of azetidin-3-yl alcohol:
- Azetidine ring synthesis or procurement of N-Boc protected azetidin-3-yl alcohol.
- Deprotection if necessary.
-
- The azetidin-3-yl alcohol is reacted with the 5-bromo-3-methyl-2-halopyridine under basic conditions to form the ether linkage at the 2-position.
- Purification by chromatography or recrystallization.
Research Findings and Data
- The presence of the bromine atom at the 5-position enhances electrophilic reactivity, facilitating substitution reactions.
- The methyl group at the 3-position influences steric and electronic properties, which can affect reaction selectivity and product stability.
- Studies have shown that substitution at the 2-position of the pyridine ring with azetidin-3-yloxy groups can be efficiently achieved via nucleophilic substitution under optimized conditions.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times significantly.
- Purity and stereochemical integrity are critical and typically monitored by HPLC and NMR spectroscopy.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Bromination at 5-position | NBS, solvent (e.g., acetic acid), RT | Selective bromination of pyridine ring |
| Halogenation at 2-position | POCl3 or similar halogenating agent | Introduces leaving group for substitution |
| Azetidin-3-yl alcohol prep | Boc protection, reduction or ring closure | Protected azetidine intermediate |
| Ether formation | Azetidin-3-yl alcohol + 2-halopyridine, base (Et3N), DMF, 50–80°C | Formation of 2-(azetidin-3-yloxy)-5-bromo-3-methylpyridine |
| Purification | Chromatography, recrystallization | High purity product |
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, such as the [2+2] photocycloaddition reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can modify the azetidine ring.
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the azetidine and pyridine rings. These interactions can influence biological processes, making the compound a subject of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: Used as novel GABA derivatives.
3-Pyrrole-substituted 2-azetidinones: Synthesized for their potential therapeutic applications.
Uniqueness
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine is unique due to the combination of the azetidine and pyridine rings, along with the presence of a bromine atom and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and relevant case studies.
Structural Characteristics
The compound features:
- Azetidine Ring : Contributes to the compound's ability to form hydrogen bonds, enhancing its interaction with biological targets.
- Pyridine Ring : Substituted with a bromine atom and a methyl group, influencing its chemical reactivity and biological interactions.
These structural components allow the compound to engage in various molecular interactions, making it a candidate for drug development.
The exact mechanism by which 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interact with several molecular targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been investigated for its potential as a partial agonist at the α4β2 subtype of nAChRs, which are implicated in neurological functions and disorders.
- Enzymatic Interactions : The azetidine moiety may facilitate binding through hydrogen bonding, while the bromopyridine component could engage in π-π stacking interactions with aromatic residues in proteins.
Biological Activities
Research indicates that 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of similar compounds demonstrate antibacterial and antifungal properties.
- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory activity, similar to other azetidine derivatives.
- Neuropharmacological Effects : Its interaction with nAChRs suggests possible applications in treating neurological disorders such as Alzheimer's disease or nicotine addiction .
Study 1: Interaction with Nicotinic Receptors
In a study evaluating the binding affinities of various compounds to nAChR subtypes, 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine showed promising results. It demonstrated significant affinity for the α4β2 subtype, indicating its potential as a therapeutic agent for cognitive enhancement and addiction treatment .
Study 2: Antimicrobial Properties
Research into structurally similar compounds revealed that azetidine derivatives possess notable antimicrobial activities. The bromine substitution in 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine may enhance its efficacy against specific bacterial strains, suggesting avenues for further exploration in antibiotic development.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Azetidin-3-yloxy)-5-bromo-3-methylpyridine | Azetidine and bromopyridine rings | Potential neuropharmacological applications |
| 3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine | Methylene bridge linking azetidine | Investigated for receptor interactions |
| Methyl 2-(azetidin-3-yloxy)acetate hydrochloride | Acetate group linked to azetidine | Variation in functional group leading to different reactivity |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 60°C, 12h | 65–75 | |
| Azetidine Coupling | DIAD, PPh₃, THF, microwave | 50–60 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Classification: Eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2) are reported for similar bromopyridines. Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to moisture .
Basic: How are key functional groups (azetidine, bromine) identified in this compound?
Methodological Answer:
- Bromine: Confirm via X-ray fluorescence (XRF) or mass spectrometry (e.g., HRMS showing isotopic peaks at m/z 79/81).
- Azetidine Ring: Use H NMR (δ 3.5–4.0 ppm for azetidine protons) and C NMR (δ 45–55 ppm for sp³ carbons) .
Advanced: How can reaction conditions be optimized to improve azetidine coupling yield?
Methodological Answer:
- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 80°C, 30 min) .
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand in toluene at 100°C .
- Statistical Design: Use a Box-Behnken design to optimize temperature, solvent polarity, and stoichiometry .
Advanced: What spectroscopic techniques resolve structural ambiguities in azetidine-pyridine derivatives?
Methodological Answer:
- X-ray Crystallography: Definitive confirmation of stereochemistry (e.g., azetidine oxygen orientation) .
- 2D NMR: NOESY or HSQC to assign proximity of azetidine protons to pyridine substituents .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₉H₁₀BrN₂O requires m/z 257.9974) .
Q. Table 2: Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 8.2 (pyridine H), δ 4.1 (azetidine OCH₂) | |
| HRMS | [M+H]⁺ = 258.0056 (calc. 258.0052) |
Advanced: How to address contradictions in bromination efficiency across studies?
Methodological Answer:
- Variable Analysis: Compare solvent polarity (DMF vs. CCl₄), bromine source (NBS vs. Br₂), and temperature. For example, NBS in DMF at 60°C gives higher regioselectivity than Br₂ in CCl₄ .
- Mechanistic Studies: Use DFT calculations to model bromine radical pathways and identify rate-limiting steps .
Advanced: What methodologies evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Assays: Test inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization) .
- Cellular Uptake: Use radiolabeled C-compound to track intracellular accumulation in cancer cell lines .
- In Vivo Models: Administer in zebrafish or murine models to assess neuroactivity (dose range: 10–100 mg/kg) .
Advanced: How does computational modeling aid in designing derivatives with enhanced stability?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects on azetidine ring conformation (e.g., water vs. DMSO) .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDE) to predict bromine substitution reactivity .
- QSAR Models: Corporate logP, polar surface area, and H-bond donors to predict bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
